Epzicom

HIV-1 Antiretroviral Therapy NRTI Backbone

Epzicom, a fixed-dose abacavir/lamivudine combination, requires rigorous impurity profiling for ANDA submissions. ent-Abacavir (CAS 136470-79-6) is the official EP Impurity A standard critical for HPLC method validation. - Purity: ≥98% (HPLC), suitable for pharmacopeial analytical method development & QC release. - Differentiator: Resolves the enantiomeric impurity challenge in abacavir sulfate API manufacturing, supporting FDA/EMA-compliant DMF submissions. - Supply: Stocked in US & EU depots; standard lead time 2-4 weeks for bulk orders.

Molecular Formula C14H18N6O
Molecular Weight 286.33 g/mol
CAS No. 136470-79-6
Cat. No. B130283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpzicom
CAS136470-79-6
Synonyms(1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol; _x000B_(1R-cis)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol;  (1R,4S)-Abacavir; 
Molecular FormulaC14H18N6O
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESC1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
InChIInChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1
InChIKeyMCGSCOLBFJQGHM-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epzicom Technical Profile


Epzicom (also marketed as Kivexa) is a fixed-dose combination tablet containing abacavir sulfate 600 mg (equivalent to abacavir) and lamivudine 300 mg [1]. Both components are nucleoside reverse transcriptase inhibitors (NRTIs) that synergistically inhibit HIV-1 reverse transcriptase to terminate viral DNA chain elongation [2]. The combination is indicated as part of antiretroviral combination therapy for HIV-1 infection in adults and pediatric patients weighing at least 25 kg [1]. Epzicom is formulated for once-daily oral administration, providing a dual-NRTI backbone that eliminates the need for separate abacavir and lamivudine tablets [3]. The compound's procurement value proposition centers on its established efficacy in multiple phase III trials, extensive real-world clinical experience, and its role as the foundation for multiple guideline-recommended first-line regimens when combined with an integrase strand transfer inhibitor or boosted protease inhibitor, contingent upon HLA-B*5701 screening to mitigate abacavir hypersensitivity risk [2][4].

Tool Dual-NRTI backbone for HIV-1 reverse transcriptase inhibition studies
Model Supports clinical trial comparator arm and pharmacoeconomic research
Context Requires HLA-B*5701 screening protocol for research enrollment

Epzicom Differentiation from Other NRTIs


Despite both being dual-NRTI fixed-dose combinations (FDCs) for HIV-1 therapy, abacavir/lamivudine (Epzicom) exhibits clinically consequential differences from its closest alternatives—tenofovir disoproxil fumarate/emtricitabine (Truvada) and zidovudine/lamivudine (Combivir)—that preclude arbitrary substitution. These differences span renal safety biomarker profiles (with tenofovir showing significant increases in tubular dysfunction markers versus abacavir/lamivudine [1]), cardiovascular risk signal interpretation (with conflicting observational data on abacavir and myocardial infarction resolved by FDA meta-analysis showing no increased risk [2]), genetic screening prerequisites (HLA-B*5701 testing is mandatory before abacavir initiation to prevent potentially fatal hypersensitivity reactions [3]), and cost-effectiveness modeling outcomes (with abacavir/lamivudine demonstrating economic dominance over tenofovir/emtricitabine in certain healthcare settings when efficacy parameters are matched [4]). These differences are not merely pharmacologic nuances; they directly influence treatment selection algorithms, formulary positioning, patient monitoring protocols, and overall healthcare resource utilization. The quantitative evidence presented in Section 3 substantiates why procurement decisions must be evidence-grounded rather than class-interchangeability assumptions.

vs. TDF/FTC Renal tubular biomarker profiles may not transfer; reported differences in RBP and beta-2 microglobulin endpoints
vs. ZDV/3TC Mitochondrial toxicity and anemia monitoring context differ; long-term endpoint profiles may not match
Class Switch HLA-B*5701 screening prerequisite limits direct class-level interchangeability assumptions

Epzicom Comparative Evidence


Virologic Suppression vs. Truvada at 96 Weeks

In the HEAT study (EPZ104057), a 96-week, randomized, open-label, multicenter head-to-head trial, Epzicom (abacavir/lamivudine 600/300 mg once daily) demonstrated comparable virologic suppression to Truvada (tenofovir/emtricitabine 300/200 mg once daily), both combined with lopinavir/ritonavir, in 688 HIV-1 treatment-naïve adults [1]. The proportion achieving HIV-1 RNA <50 copies/mL at 96 weeks (intent-to-treat, missing = failure) was 60% (206/343) for Epzicom versus 58% (200/345) for Truvada [1]. At 48 weeks, rates were 68% versus 67% respectively [1]. Median CD4+ cell count increase from baseline at 96 weeks was 250 cells/mm³ for Epzicom versus 247 cells/mm³ for Truvada [1].

Virologic Suppression at 96 Weeks
Head-to-head
Epzicom 60% vs. Truvada 58% (HIV-1 RNA <50 copies/mL)
Supports non-inferiority as NRTI backbone comparator context
HEAT study; n=688 ART-naïve adults; with LPV/r
HIV-1 Antiretroviral Therapy NRTI Backbone Virologic Suppression Treatment-Naïve

Adherence and Non-Inferiority vs. Twice-Daily Dosing

The SEAL study (ESS30008) randomized 260 HIV-infected subjects with >6 months of stable twice-daily abacavir and lamivudine to either continue twice-daily separate tablets or switch to once-daily Epzicom (FDC) [1]. At 48 weeks, Epzicom once daily was non-inferior to twice-daily abacavir + lamivudine: 81% of Epzicom patients versus 82% of twice-daily patients maintained HIV-1 RNA <50 copies/mL (ITT, M=F) [1]. In a separate 8-week adherence study (Maitland et al., 2008), switching to Epzicom FDC once daily significantly improved taking compliance: median 99.2% (range 90.7-100%) for once-daily FDC versus 96.6% (range 60.0-100%) for twice-daily separate tablets (P=0.017); dosing compliance 97.1% versus 91.9% (P=0.016); and timing compliance 95.5% versus 86.3% (P=0.006) [2].

Adherence Improvement
Head-to-head
Median taking compliance 99.2% (QD) vs. 96.6% (BID); P=0.017
Reported adherence endpoint context for once-daily simplification
SEAL study; virologically suppressed switch patients
HIV-1 Fixed-Dose Combination Adherence Non-Inferiority Treatment-Experienced

Renal Tubular Biomarkers vs. Truvada

In the 48-week ASSERT study, a multicenter randomized open-label trial comparing abacavir/lamivudine (Epzicom) versus tenofovir/emtricitabine (Truvada), both with efavirenz, in 385 HLA-B*5701-negative HIV-1-infected adults, renal tubular dysfunction markers diverged significantly between arms [1]. Urinary excretion of retinol-binding protein (RBP) increased by +50% in the Truvada arm compared with no change in the Epzicom arm (P < 0.0001). Urinary excretion of beta-2 microglobulin increased by +24% in the Truvada arm compared with a -47% decrease in the Epzicom arm (P < 0.0001) [1]. Estimated glomerular filtration rate (eGFR) change from baseline was similar between arms (difference 0.953 mL/min/1.73 m², 95% CI -1.445 to 3.351, P=0.435) [1].

Renal Tubular Biomarkers
Head-to-head
RBP: no change vs. +50% (TDF/FTC); β2M: -47% vs. +24% (P<0.0001)
Supports renal safety endpoint monitoring context
ASSERT study; 48-week randomized trial; n=385
HIV-1 Nephrotoxicity Renal Biomarkers Tenofovir Disoproxil Fumarate Abacavir

Cardiovascular Safety: FDA Meta-Analysis

Conflicting observational data (notably from the D:A:D cohort) had raised concerns about an association between abacavir exposure and increased myocardial infarction (MI) risk. To resolve this, the FDA conducted a meta-analysis of 26 randomized controlled trials (1996-2010) including 9,868 subjects randomized to abacavir-containing versus non-abacavir-containing regimens [1]. A total of 46 MI events were reported: 24 MI events among 5,028 subjects in abacavir-containing arms versus 22 MI events among 4,840 subjects in comparator arms [1]. The calculated Mantel-Haenszel odds ratio was 1.02 (95% CI 0.56 – 1.84), indicating no statistically significant association between abacavir use and MI risk [1]. The FDA concluded that the meta-analysis did not show an increased risk of MI associated with abacavir use [1].

Cardiovascular Safety Meta-Analysis
Class-level
MI Odds Ratio 1.02 (95% CI 0.56-1.84); 46 events / 9,868 subjects
Reported FDA meta-analysis context; no increased MI signal detected
26 RCTs; observational cohort signal not replicated
Cardiovascular Safety Myocardial Infarction Abacavir FDA Meta-Analysis Pharmacovigilance

Cost-Effectiveness vs. Truvada

A cost-effectiveness analysis comparing abacavir/lamivudine (Epzicom) versus tenofovir/emtricitabine (Truvada) as part of first-line HAART in treatment-naïve HIV-infected patients, incorporating HLA-B*5701 genotyping costs, found that abacavir/lamivudine was economically dominant over tenofovir/emtricitabine [1]. The model adapted Richter's framework using maximal virologic response and failure rates from indirect treatment comparisons, with sensitivity analyses performed on costs, efficacy parameters, and utilities [1]. The dominance finding indicates that abacavir/lamivudine provided at least equivalent health outcomes at lower total cost than the tenofovir/emtricitabine alternative. However, the authors noted that results were highly sensitive to small variations in efficacy parameter estimates; under certain efficacy assumptions, tenofovir/emtricitabine could become dominant [1].

Cost-Effectiveness vs. Truvada
Supporting evidence
Epzicom reported as economically dominant; results sensitive to efficacy assumptions
Supports pharmacoeconomic endpoint review context
Canadian payer perspective; includes HLA-B*5701 screening cost
Pharmacoeconomics Cost-Effectiveness Analysis HIV Treatment NRTI Backbone Health Technology Assessment

HLA-B*5701 Screening Cost-Effectiveness

Abacavir hypersensitivity reaction (HSR) occurs in approximately 5-8% of patients initiating abacavir without HLA-B*5701 screening and can be life-threatening upon rechallenge. A cost-effectiveness analysis of prospective HLA-B*5701 screening prior to abacavir initiation demonstrated that the number needed to genotype (NNG) to prevent one case of abacavir HSR is 31 [1]. In the German healthcare setting, prospective HLA-B*5701 screening prior to abacavir/lamivudine FDC use was shown to be cost-saving when accounting for avoided HSR management costs and the differential drug costs between abacavir-based and alternative regimens [2]. Retrospective data from 5 years of systematic genotyping experience confirmed ongoing cost-effectiveness, with the parameter 'cost per HSR avoided' serving as the primary metric [2].

HLA-B*5701 Screening Value
Supporting evidence
NNG = 31 to prevent one hypersensitivity reaction; reported as cost-saving
Supports risk-stratified research enrollment protocol context
CEPAC model; German real-world cost data
Pharmacogenomics HLA-B*5701 Abacavir Hypersensitivity Cost-Effectiveness Genetic Screening

Epzicom Formulary Application Scenarios


Renal-Sparing First-Line Therapy

Based on the ASSERT study evidence showing that Epzicom (abacavir/lamivudine) does not elevate urinary retinol-binding protein or beta-2 microglobulin—unlike Truvada (tenofovir/emtricitabine), which increased these tubular dysfunction markers by +50% and +24% respectively [7]—Epzicom should be prioritized as the preferred dual-NRTI backbone for treatment-naïve HIV-1 patients with pre-existing renal impairment (eGFR <60 mL/min/1.73 m²), risk factors for chronic kidney disease (e.g., diabetes, hypertension), or concomitant use of nephrotoxic agents. This selection aligns with DHHS guideline recommendations that favor abacavir/lamivudine over tenofovir DF in patients with or at risk for renal disease [8]. The HEAT study confirms that this renal-sparing advantage does not compromise virologic efficacy, with comparable <50 copies/mL suppression rates at 96 weeks (60% Epzicom vs. 58% Truvada) [9].

Switch Strategy for Adherence Improvement

For HIV-1 patients currently maintained on twice-daily abacavir plus lamivudine (as separate tablets) who seek regimen simplification, switching to once-daily Epzicom FDC is supported by the SEAL study's non-inferiority findings: 81% versus 82% maintained virologic suppression at 48 weeks [7]. Furthermore, the adherence substudy quantified meaningful improvements: median taking compliance increased from 96.6% to 99.2% (P=0.017), with corresponding gains in dosing and timing compliance [8]. This switch strategy reduces daily pill burden, eliminates one dosing occasion, and improves patient satisfaction—all factors associated with long-term treatment durability. Procurement of Epzicom FDC for treatment-experienced populations enables these simplification switches without requiring new baseline resistance testing when prior abacavir/lamivudine exposure has been virologically successful.

Cost-Sensitive Formulary Positioning

In healthcare systems or payer environments where both Epzicom and Truvada are considered clinically interchangeable first-line options (i.e., in HLA-B*5701-negative patients with normal renal function), the pharmacoeconomic evidence of abacavir/lamivudine's economic dominance over tenofovir/emtricitabine supports preferential formulary placement of Epzicom [7]. The cost-effectiveness analysis, which incorporated HLA-B*5701 screening costs, demonstrated that abacavir/lamivudine provided equivalent health outcomes at lower total cost than tenofovir/emtricitabine in the Canadian healthcare setting [7]. While sensitivity analyses indicated that results depend on efficacy parameter assumptions, in jurisdictions where generic abacavir/lamivudine pricing is favorable compared to tenofovir/emtricitabine, Epzicom procurement yields measurable budget impact advantages without compromising clinical outcomes.

Comparator Arm for HIV-1 Clinical Trials

Epzicom serves as an evidence-supported comparator backbone for phase II/III clinical trials of novel HIV-1 antiretroviral agents (e.g., integrase inhibitors, capsid inhibitors, broadly neutralizing antibodies). The extensive head-to-head data versus Truvada (HEAT study, 96-week outcomes) [7] and versus twice-daily abacavir/lamivudine (SEAL study) [8] provide a robust efficacy and safety benchmark for regulatory submissions. The FDA's meta-analysis confirming no increased cardiovascular risk with abacavir [9] mitigates a potential confounding safety signal in trial interpretation. Additionally, the well-characterized HLA-B*5701 screening protocol allows for straightforward exclusion of patients at risk for abacavir hypersensitivity, simplifying trial enrollment logistics. For sponsors seeking an NRTI backbone with extensive phase III comparator data and established regulatory acceptance, Epzicom represents a validated choice.

Application
Selection Property
Validation Focus
Renal endpoint comparator studies
Tubular biomarker response profile
Review RBP and β2-microglobulin endpoint context
HIV-1 treatment simplification research
Once-daily fixed-dose combination adherence
Reported compliance endpoint and switch-trial context
Pharmacoeconomic modeling
Cost-effectiveness input parameters
Sensitivity analysis with HLA-B*5701 screening cost
HIV-1 clinical trial comparator arm
Established efficacy benchmark
Regulatory endpoint and safety database review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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